[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride

Catalog No.
S2815710
CAS No.
67292-34-6
M.F
C34H30Cl2FeNiP2
M. Wt
686
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) c...

CAS Number

67292-34-6

Product Name

[1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride

IUPAC Name

cyclopenta-1,3-dien-1-yl(diphenyl)phosphanium;dichloronickel;iron(2+)

Molecular Formula

C34H30Cl2FeNiP2

Molecular Weight

686

InChI

InChI=1S/2C17H14P.2ClH.Fe.Ni/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;;;;/h2*1-14H;2*1H;;/q2*-1;;;2*+2

InChI Key

OZDUUDUWLDTQRM-UHFFFAOYSA-N

SMILES

[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.[CH-]1C=CC=C1[PH+](C2=CC=CC=C2)C3=CC=CC=C3.Cl[Ni]Cl.[Fe+2]

Solubility

not available

Catalysis

Ni(dppf)Cl2 is a versatile catalyst for various organic transformations. Some prominent examples include:

  • Cross-coupling reactions

    These reactions involve forming new carbon-carbon bonds between different organic molecules. Ni(dppf)Cl2 can be used as a catalyst for Suzuki-Miyaura couplings, Sonogashira couplings, and Negishi couplings [1].()

  • Hydrogenation

    Ni(dppf)Cl2 can catalyze the addition of hydrogen (H2) across unsaturated bonds in organic molecules. This process is useful for converting alkenes (double bonds) to alkanes (single bonds) and alkynes (triple bonds) to alkenes or alkanes [2].()

  • Hydroboration

    Ni(dppf)Cl2 can catalyze the addition of a boron-hydrogen (BH) bond across unsaturated bonds. This reaction is valuable for introducing functional groups containing boron into organic molecules [3].()

The effectiveness of Ni(dppf)Cl2 as a catalyst arises from its ability to bind to various organic molecules through the electron-donating diphenylphosphino groups. This binding activates the organic molecules, making them more susceptible to reaction. Additionally, the nickel center facilitates the transfer of electrons during the reaction process.

Material Science

Ni(dppf)Cl2 finds use in the development of functional materials. Research explores its potential for applications like:

  • Organic light-emitting diodes (OLEDs)

    Ni(dppf)Cl2 can be employed as a precursor for the synthesis of electroluminescent materials used in OLEDs [4]. These materials emit light when electrically stimulated.()

  • Sensors

    The ability of Ni(dppf)Cl2 to interact with specific molecules makes it a candidate for developing chemical sensors. By incorporating Ni(dppf)Cl2 into a sensor design, researchers can create devices that detect the presence of particular chemicals in the environment [5].()

The chemical reactivity of [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride is primarily governed by the nickel(II) center, which can participate in various coordination and redox reactions. Common reactions include:

  • Ligand substitution reactions, where the chloride ion can be replaced by other ligands such as phosphines or amines.
  • Redox reactions, where the nickel can be oxidized to nickel(III) or reduced to nickel(I), affecting the electronic properties of the compound.
  • Catalytic reactions, particularly in cross-coupling processes, where this compound may serve as a catalyst due to its ability to stabilize different oxidation states of nickel.

The biological activity of [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride has been explored in various studies. Its potential applications in medicinal chemistry are attributed to its ability to interact with biological molecules. For instance, compounds with similar structures have shown activity against cancer cell lines and have been investigated for their roles in enzyme inhibition and as potential anti-inflammatory agents. The specific biological effects depend on the ligand environment and the oxidation state of the nickel center .

The synthesis of [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride typically involves several steps:

  • Synthesis of ferrocene derivatives: Starting from ferrocene, diphenylphosphine can be introduced via a nucleophilic substitution reaction.
  • Coordination with nickel(II): The synthesized bis(diphenylphosphino)ferrocene is then reacted with a nickel(II) salt (commonly nickel(II) chloride), resulting in the formation of the desired complex.
  • Purification: The product is purified through recrystallization or chromatography techniques to obtain high-purity samples.

This compound has several notable applications:

  • Catalysis: It is used as a catalyst in organic synthesis, particularly in cross-coupling reactions such as Suzuki and Heck reactions.
  • Material Science: Due to its unique electronic properties, it is explored for use in organic electronics and photovoltaic devices.
  • Medicinal Chemistry: Its potential biological activity makes it a candidate for further development in drug discovery programs targeting various diseases.

Interaction studies involving [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride focus on its binding affinity with biological targets. Techniques such as surface plasmon resonance (SPR), nuclear magnetic resonance (NMR), and molecular docking studies are employed to elucidate its interaction mechanisms with proteins and nucleic acids. These studies help in understanding how structural variations affect its biological activity and selectivity .

Several compounds share structural similarities with [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride. Here are some notable examples:

Compound NameStructure TypeUnique Features
[1,1'-Bis(diphenylphosphino)ferrocene]copper(II)Copper complexDifferent metal center alters catalytic properties
[2-(diphenylphosphino)-1-(ferrocenyl)]ethanolPhosphine-ferrocene derivativeExhibits different solubility and reactivity profiles
Ferrocene-based phosphine oxidesPhosphine oxideKnown for their enhanced stability and reactivity

The uniqueness of [1,1'-Bis(diphenylphosphino)ferrocene]nickel(II) chloride lies in its specific combination of ferrocene's stability and the versatile coordination chemistry offered by nickel(II), making it particularly effective in catalysis and potential therapeutic applications.

Dates

Modify: 2023-08-17

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